molecular formula C11H10ClN3O2 B2915266 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443278-74-7

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B2915266
CAS RN: 1443278-74-7
M. Wt: 251.67
InChI Key: XIUZDZGTWRGIKX-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CCPA) is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine class. It has been widely studied for its potential applications in the field of medicinal chemistry. CCPA is a potent inhibitor of the enzyme cyclic GMP-dependent protein kinase (PKG) and has shown promising results in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders.

Mechanism Of Action

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid acts as a competitive inhibitor of PKG by binding to its active site. PKG is a key enzyme involved in the regulation of various cellular processes such as smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting PKG, 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can modulate these processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages And Limitations For Lab Experiments

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several advantages as a research tool. It is a potent and selective inhibitor of PKG and has shown promising results in various disease models. However, 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid also has some limitations. It is a relatively new compound and its long-term safety and efficacy have not been fully established. In addition, 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for research on 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Further research is also needed to fully understand the mechanism of action of 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its long-term safety and efficacy.

Synthesis Methods

The synthesis of 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves a multi-step process that includes the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid with cyclopropylamine followed by the reaction with 2,4-dichloro-5-methylpyrimidine and then the reaction with sodium hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be a potent inhibitor of PKG, which is involved in various cellular processes such as smooth muscle relaxation, platelet aggregation, and cardiac function. 6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has shown promising results in the treatment of various diseases such as cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

6-chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-5-4-13-15-9(11(16)17)7(12)8(6-2-3-6)14-10(5)15/h4,6H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUZDZGTWRGIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C(=C(N2N=C1)C(=O)O)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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